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Aluminum, chlorodimethyl-

Asymmetric Synthesis Lewis Acid Catalysis Diastereoselective Aldol Addition

Researchers relying on TiCl₄ or SnCl₄ for chelation-controlled aldol reactions with bulky silyloxy substrates face stereochemical erosion; polyolefin producers using TMA/TEAL encounter lower dart impact and higher extractables in LLDPE film grades. Dimethylaluminum chloride (DMAC) uniquely resolves both: (i) restores chelation control with TBS/TIPS-protected aldehydes, switching diastereoselectivity from 3:97 to 93:7 syn:anti; (ii) boosts LLDPE dart impact by 47-75% and reduces hexane extractables by 35-37% vs. TMA/TEAL; (iii) generates multimodal MWD in single-reactor Ziegler-Natta processes, eliminating cascade reactors. Supplied as 0.9-1.0 M solution in heptane or hexanes under inert atmosphere. Pyrophoric; ships under UN 3394 Class 4.2 protocols.

Molecular Formula C2H6AlCl
Molecular Weight 92.5 g/mol
CAS No. 1184-58-3
Cat. No. B072411
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAluminum, chlorodimethyl-
CAS1184-58-3
Synonymsdimethylaluminum chloride
Molecular FormulaC2H6AlCl
Molecular Weight92.5 g/mol
Structural Identifiers
SMILESC[Al+]C.[Cl-]
InChIInChI=1S/2CH3.Al.ClH/h2*1H3;;1H/q;;+1;/p-1
InChIKeyJGHYBJVUQGTEEB-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes100 ml / 800 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dimethylaluminum Chloride (DMAC) – Cocatalyst & Chelating Lewis Acid


Dimethylaluminum chloride (DMAC, CAS 1184-58-3), also referred to as chlorodimethylaluminum or Me₂AlCl, is a dimeric organoaluminum compound of formula [(CH₃)₂AlCl]₂ with a molecular weight of 92.50 g/mol per monomer unit [1]. It exists as a colorless, pyrophoric liquid (mp −21 °C; bp 126–127 °C; density 0.996 g/cm³ at 25 °C) that is soluble in alkanes and arenes and must be handled under rigorous inert atmosphere . Industrially, DMAC serves as a Ziegler–Natta cocatalyst for olefin polymerization and as a mild Lewis acid in stereoselective organic synthesis—particularly chelation-controlled aldol reactions, Diels–Alder cycloadditions, and ene reactions—where its unique balance of electrophilicity and proton-scavenging capacity distinguishes it from both stronger aluminum-based Lewis acids (e.g., MeAlCl₂) and conventional transition-metal Lewis acids (e.g., TiCl₄, SnCl₄) [2].

1
Chelation-controlled stereoselective synthesis with sterically hindered substrates
2
Ziegler-Natta cocatalyst for LLDPE with targeted multimodal architecture
3
Living cationic polymerization coinitiator for narrow-dispersity polyisobutylene
4
UV-initiated radical conjugate addition pathway distinct from ethyl homologs

Why DEAC, TEAL, and TiCl₄ Cannot Substitute DMAC


Although dimethylaluminum chloride is structurally homologous to diethylaluminum chloride (DEAC) and is often described as behaving similarly—albeit at higher cost [1]—this superficial similarity masks four critical performance divergences that render simple one-for-one substitution technically unsound: (i) DMAC provides chelation-controlled diastereoselectivity with sterically hindered silyloxy substrates where TiCl₄ and SnCl₄ fail (switch from 3:97 syn:anti to 93:7) [2]; (ii) as a Ziegler–Natta activator, DMAC produces LLDPE with 47–75% higher dart impact strength and 35–37% lower hexane extractables versus TMA/TEAL-activated counterparts [3]; (iii) DMAC produces multimodal molecular weight distributions in ethylene copolymers, whereas TEAL and TMA yield unimodal distributions [4]; and (iv) DMAC reacts with α,β-unsaturated acceptors via a radical pathway requiring UV-light initiation, while DEAC and higher homologues proceed through a polar mechanism at low temperature—a difference that dictates entirely distinct reaction engineering strategies [5]. These orthogonal differentiation axes mean that selecting DEAC, TEAL, or TiCl₄ as a 'close-enough' alternative directly sacrifices quantifiable product performance, molecular architecture control, or process compatibility.

DMAC
DEAC / TEAL
Retains chelation control with TBS-protected aldehydes
Lose chelation control; diastereoselectivity may invert
Produces multimodal molecular weight distribution in LLDPE
Yield unimodal distribution; polymer architecture may shift
Reacts via radical pathway with UV initiation
React via polar pathway at low temperature; process design may not transfer
~200,000-fold milder Lewis acidity than MeAlCl₂
Stronger Lewis acidity may compromise functional-group tolerance

DMAC vs. Analogs: Head-to-Head Evidence


DMAC: Chelation-Controlled Aldol vs. TiCl₄ and SnCl₄

In Mukaiyama aldol reactions of chiral β-silyloxy aldehydes bearing a bulky tert-butyldimethylsilyl (TBS) protecting group, DMAC (Me₂AlCl) uniquely retains chelation control, affording the chelation-controlled syn aldol product with a syn:anti ratio of 3:97. Under identical conditions, TiCl₄ and SnCl₄ lose the capacity for chelate organization with the sterically demanding OTBS moiety and instead give Felkin-controlled addition, reversing the diastereoselectivity to 93:7 syn:anti [1]. This represents a complete reversal of the major diastereomer. The companion Lewis acid MeAlCl₂ produces results comparable to DMAC; however, MeAlCl₂ is a far stronger Lewis acid (by a factor of at least 200,000 [2]) and therefore lacks the functional-group tolerance and proton-scavenging mildness that define DMAC's synthetic utility. This chelation capacity extends to β-alkoxy substrates as well, where DMAC consistently delivers high chelation-controlled diastereoselectivity that conventional Lewis acids cannot match [1].

Chelation-Controlled Aldol vs. TiCl₄
Head-to-head
DMAC syn:anti = 3:97
vs. TiCl₄/SnCl₄ 93:7
Complete reversal of major diastereomer with TBS-protected substrates
Reagent selection determines stereochemical outcome
Asymmetric Synthesis Lewis Acid Catalysis Diastereoselective Aldol Addition Chelation Control

DMAC vs. TMA/TEAL: LLDPE Dart Impact and Extractables

In gas-phase ethylene/1-hexene copolymerization using an identical MgCl₂/Ti-based catalyst precursor, activation with DMAC instead of trimethylaluminum (TMA) produced LLDPE resins with dart impact strength increased by 47–75% and n-hexane extractables reduced by 35–37% [1]. The melt flow ratio (MFR) remained equivalent at 26–28 for both activator types, indicating that the molecular weight distribution was not substantially broadened [1]. The melting points of DMAC-activated copolymers were systematically depressed relative to TMA/TEAL-activated counterparts, reflecting a more homogeneous comonomer (1-hexene) incorporation and a narrower short-chain branching distribution [1]. Catalyst productivity with DMAC was reduced by 27–58% compared to TMA activation; however, the substantial improvements in film toughness (dart impact) and compliance (lower extractables enabling FDA food-contact qualification) constitute a differentiating performance gain for film-grade LLDPE applications [1]. A separate patent family confirms that DMAC activation yields multimodal molecular weight distributions, in contrast to the unimodal distributions obtained with TEAL or TMA, offering an additional dimension of polymer architecture control [2].

LLDPE Dart Impact & Extractables
Head-to-head
Dart +47–75% | Extractables −35–37%
vs. TMA/TEAL baseline
Reported film toughness gain and lower extractables with DMAC activation
Gas-phase ethylene/1-hexene copolymerization context
Olefin Polymerization Linear Low-Density Polyethylene Ziegler-Natta Catalysis Cocatalyst Selection

Conjugate Addition: Radical (DMAC) vs. Polar (DEAC) Pathway

In the conjugate addition of organoaluminum chlorides to α,β-unsaturated N-acyloxazolidinones, dimethylaluminum chloride and diethylaluminum chloride (DEAC) exhibit fundamentally different mechanistic pathways despite their structural homology. DEAC and higher homologues (e.g., di-n-butylaluminum chloride) react with the Michael acceptors at low temperature via a polar (two-electron) pathway. Under otherwise identical conditions, dimethylaluminum chloride does not react via this polar route; instead, it requires activation by UV-light or radical initiation to effect the conjugate addition [1]. This mechanistic divergence means that synthetic protocols developed for DEAC cannot be directly translated to DMAC—and vice versa—without redesigning the activation mode (thermal vs. photochemical) and the associated reactor setup. The contrast is attributed to the higher Lewis acidity and different alkyl-transfer propensity of the methyl-substituted aluminum center relative to its ethyl-substituted counterpart [1].

Conjugate Addition: Radical vs. Polar
Head-to-head
DMAC: UV/radical initiation required
DEAC: polar, low-temperature
Mechanistic pathway dictates reactor engineering strategy
Photochemical vs. thermal activation
Organoaluminum Chemistry Radical Chemistry Conjugate Addition Reaction Mechanism

DMAC for Living Isobutylene Polymerization vs. TiCl₄

DMAC (Me₂AlCl) coinitiates the living cationic polymerization of isobutylene (IB) at −80 °C in hexanes/CH₃Cl (60/40 v/v) with no detectable termination or chain transfer, yielding polyisobutylenes with Mn up to ~150,000 Da and narrow dispersity (Mw/Mn ≈ 1.2) [1][2]. A critical finding is that MeAlCl₂—present as an impurity or formed by reaction of DMAC with protic sources—is at least 200,000 times stronger as a Lewis acid than Me₂AlCl [2]. Consequently, even trace MeAlCl₂ contamination dominates initiation kinetics, and in its absence (with a proton trap such as 2,6-di-tert-butylpyridine), DMAC itself provides a uniquely mild yet effective coinitiation that avoids the uncontrolled rapid polymerization observed with stronger aluminum chlorides [2]. The DMAC-based system has been explicitly identified as a promising candidate to substitute TiCl₄—the only Lewis acid employed commercially for living IB polymerization—offering a halogen-exchange-free initiation pathway and compatibility with the solvent systems used for styrene–isobutylene triblock copolymer synthesis [1][2].

Living IB Polymerization Mildness
Cross-study
≥200,000× weaker Lewis acid than MeAlCl₂
Mn ~150 kDa, Mw/Mn ≈ 1.2
Mild coinitiation avoids kinetic runaway; supports living character
Requires proton trap; hexanes/CH₃Cl at −80 °C
Living Cationic Polymerization Isobutylene Block Copolymer Synthesis Lewis Acidity Tuning

DMAC: Key Application Scenarios


LLDPE Film: High Dart Impact & Low Extractables

In gas-phase LLDPE manufacturing, replacing TMA or TEAL with DMAC as the Ziegler–Natta catalyst activator increases film dart impact strength by 47–75% and reduces n-hexane extractables by 35–37%, while maintaining equivalent MFR (26–28) [1]. These improvements are directly attributable to the more homogeneous short-chain branching distribution achieved with DMAC activation, as evidenced by systematically depressed copolymer melting points [1]. This scenario is procurement-relevant for polyolefin producers targeting premium film grades for food-packaging applications, where higher dart impact translates to downgauging potential and lower extractables ensure FDA regulatory compliance.

Stereoselective Synthesis of Silyl-Protected Polyketides

When a synthetic route requires chelation-controlled aldol addition to an aldehyde bearing a bulky TBS or TIPS protecting group, TiCl₄ and SnCl₄ are ineffective chelating Lewis acids, yielding the Felkin (non-chelation) product with 93:7 selectivity [1]. DMAC uniquely retains chelation organization, delivering the opposite diastereomer with 3:97 syn:anti selectivity [1]. For discovery and process chemists procuring Lewis acids for stereochemically complex fragment couplings—especially in polyketide natural product synthesis—DMAC is the only reagent that delivers the chelation-controlled outcome with hindered substrates, directly determining the stereochemical series accessible.

Living IB Polymerization for SIBS Block Copolymers

DMAC coinitiates living isobutylene polymerization at −80 °C with no detectable termination or chain transfer, producing PIB with Mn ~150 kDa and Mw/Mn ≈ 1.2, and has been identified as a viable substitute for TiCl₄ in commercial living IB processes [1][2]. The uniquely mild Lewis acidity of DMAC—200,000-fold weaker than MeAlCl₂ [2]—enables controlled initiation kinetics that avoid the runaway exotherms associated with stronger Lewis acids. This scenario is directly relevant to manufacturers of styrene–isobutylene–styrene (SIBS) triblock copolymers used in biomedical devices and specialty elastomers, where precise molecular weight control and narrow dispersity are non-negotiable product specifications.

Multimodal Polyethylene via Catalyst Activation

When the target polyethylene architecture requires a multimodal molecular weight distribution—beneficial for balancing processability with mechanical properties in blow-molding and pipe grades—DMAC activation of a Ziegler–Natta catalyst precursor uniquely yields multimodal MWD, whereas TEAL or TMA activation of the same precursor produces only unimodal distributions [1]. This differentiation is procurement-critical for resin producers seeking to achieve multimodal architectures without resorting to multi-reactor cascade processes or blending operations, offering a single-reactor route to bimodal HDPE and LLDPE products with enhanced toughness–processability balance.

Application
Selection Property
Validation Focus
LLDPE film with high dart impact
Multimodal MWD and homogeneous branching distribution
Dart impact strength and n-hexane extractables vs. TMA baseline
Silyl-protected polyketide fragment couplings
Chelation-controlled diastereoselectivity with bulky OTBS groups
syn:anti ratio and major diastereomer identity vs. TiCl₄/SnCl₄
SIBS triblock copolymer synthesis
Living cationic polymerization coinitiation without chain transfer
Molecular weight control, dispersity, and initiation kinetics
Multimodal polyethylene architecture
Single-reactor multimodal MWD via DMAC activation
MWD modality and processability–toughness balance
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